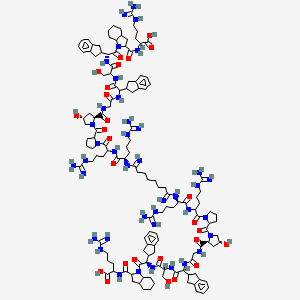

Bradykinin Antagonist

Description

Properties

Molecular Formula |

C136H202N40O26 |

|---|---|

Molecular Weight |

2813.3 g/mol |

IUPAC Name |

5-carbamimidamido-2-[[1-[(2R)-2-[[2-[[2-[[2-[[(2S,4R)-1-[1-[5-carbamimidamido-2-[[(2R)-5-carbamimidamido-2-[[8-[[(2R)-5-carbamimidamido-1-[[5-carbamimidamido-1-[2-[(2S,4R)-2-[[2-[[2-[[1-[[(1R)-2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-1-(2,3-dihydro-1H-inden-2-yl)-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-(2,3-dihydro-1H-inden-2-yl)-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-8-iminooctanimidoyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C136H202N40O26/c137-105(159-89(35-17-47-151-131(139)140)113(183)161-91(37-19-49-153-133(143)144)123(193)171-53-23-43-99(171)125(195)173-69-87(179)65-101(173)117(187)157-67-107(181)167-109(83-55-73-25-5-6-26-74(73)56-83)121(191)165-95(71-177)115(185)169-111(85-59-77-29-9-10-30-78(77)60-85)127(197)175-97-41-15-13-33-81(97)63-103(175)119(189)163-93(129(199)200)39-21-51-155-135(147)148)45-3-1-2-4-46-106(138)160-90(36-18-48-152-132(141)142)114(184)162-92(38-20-50-154-134(145)146)124(194)172-54-24-44-100(172)126(196)174-70-88(180)66-102(174)118(188)158-68-108(182)168-110(84-57-75-27-7-8-28-76(75)58-84)122(192)166-96(72-178)116(186)170-112(86-61-79-31-11-12-32-80(79)62-86)128(198)176-98-42-16-14-34-82(98)64-104(176)120(190)164-94(130(201)202)40-22-52-156-136(149)150/h5-12,25-32,81-104,109-112,177-180H,1-4,13-24,33-72H2,(H2,137,159)(H2,138,160)(H,157,187)(H,158,188)(H,161,183)(H,162,184)(H,163,189)(H,164,190)(H,165,191)(H,166,192)(H,167,181)(H,168,182)(H,169,185)(H,170,186)(H,199,200)(H,201,202)(H4,139,140,151)(H4,141,142,152)(H4,143,144,153)(H4,145,146,154)(H4,147,148,155)(H4,149,150,156)/t81?,82?,87-,88-,89-,90-,91?,92?,93?,94?,95?,96?,97?,98?,99?,100?,101+,102+,103?,104?,109?,110?,111-,112-/m1/s1 |

InChI Key |

UYRCOTSOPWOSJK-JXTBTVDRSA-N |

Isomeric SMILES |

C1CCC2C(C1)CC(N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=N)CCCCCCC(=N)N[C@H](CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N9CCCC9C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)NC(CO)C(=O)N[C@H](C1CC2=CC=CC=C2C1)C(=O)N1C2CCCCC2CC1C(=O)NC(CCCNC(=N)N)C(=O)O)O)O)C(=O)NC(CCCNC(=N)N)C(=O)O |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=N)CCCCCCC(=N)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N9CCCC9C(=O)N1CC(CC1C(=O)NCC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)NC(CO)C(=O)NC(C1CC2=CC=CC=C2C1)C(=O)N1C2CCCCC2CC1C(=O)NC(CCCNC(=N)N)C(=O)O)O)O)C(=O)NC(CCCNC(=N)N)C(=O)O |

Synonyms |

B201 peptide NSC 710295 NSC-710295 SUIM-(Darg-Arg-Pro-Hyp-Gly-Igl-Ser-Digl-Oic-Arg)2 |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Inflammation and Pain Management: A Technical Guide to the Discovery and Development of Non-Peptide Bradykinin Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin, a potent peptide mediator of inflammation and pain, exerts its effects through the activation of two G-protein coupled receptors, B1 and B2.[1] For decades, the therapeutic potential of antagonizing these receptors has been a focal point of drug discovery. Early efforts centered on peptide-based antagonists, which, despite their utility in research, were hampered by poor oral bioavailability and rapid degradation in vivo.[2] The quest for orally active, stable, and selective antagonists led to the development of non-peptide molecules, heralding a new era in the potential treatment of a wide array of pathologies, from inflammatory diseases and chronic pain to hereditary angioedema (HAE).[3][4] This technical guide provides an in-depth exploration of the discovery and development of these non-peptide bradykinin antagonists, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and development workflows.

Bradykinin Receptors: B1 and B2

The biological actions of bradykinin are mediated by two distinct receptor subtypes, B1 and B2, which differ in their expression patterns and roles in pathophysiology.

-

B1 Receptor: The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[5][6] Its activation by des-Arg⁹-bradykinin, a metabolite of bradykinin, is implicated in chronic inflammatory conditions and persistent pain states.[5] This inducible nature makes the B1 receptor an attractive therapeutic target, as antagonists are expected to have minimal effects on normal physiological processes.[6]

-

B2 Receptor: In contrast, the B2 receptor is constitutively expressed in a wide range of tissues and mediates the majority of the acute physiological and pathophysiological effects of bradykinin, including vasodilation, increased vascular permeability, and smooth muscle contraction.[7] Antagonism of the B2 receptor has shown therapeutic promise in conditions characterized by excessive bradykinin production, such as HAE.[8]

Key Non-Peptide Bradykinin Antagonists: A Quantitative Overview

The development of non-peptide antagonists has yielded several promising compounds with high affinity and selectivity for bradykinin receptors. The following tables summarize the quantitative data for some of the key molecules in this class.

| Compound | Receptor Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| Fasitibant (MEN16132) | B2 | Radioligand Binding | Human | - | - | [9] |

| B2 | Functional Assay (Smooth Muscle Contraction) | Human | - | pA2: 9.9 | [9] | |

| B2 | Functional Assay (Smooth Muscle Contraction) | Guinea Pig | - | pA2: 10.1 | [9] | |

| B2 | Functional Assay (Smooth Muscle Contraction) | Rat | - | pA2: 9.7 | [9] | |

| Deucrictibant (PHVS416/PHVS719) | B2 | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

| Anatibant (LF16-0687Ms) | B2 | Radioligand Binding | Human | Not Specified | Not Specified | [10] |

| NVP-SAA164 | B1 | Radioligand Binding | Human | 8 | - | [11] |

| B1 | Radioligand Binding | Monkey | 7.7 | - | [11] | |

| B1 | Calcium Mobilization | Human | - | 33 | [11] | |

| Bradyzide | B2 | Radioligand Binding | Rodent | 0.5 | - | [12] |

| FR167344 | B2 | In vivo (Carrageenin-induced paw edema) | Rat | - | ID50: 2.7 mg/kg (oral) | [13] |

| B2 | In vivo (Kaolin-induced writhing) | Mouse | - | ID50: 2.8 mg/kg (oral) | [13] | |

| B2 | In vivo (Caerulein-induced pancreatitis) | Rat | - | ID50: 13.8 mg/kg (oral) | [13] | |

| WIN 64338 | B2 | Not Specified | Not Specified | Not Specified | Not Specified | [3][14] |

Experimental Protocols

The characterization of non-peptide bradykinin antagonists relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its target receptor.[15]

Objective: To determine the affinity (Ki) of a test compound for the B1 or B2 bradykinin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells or tissues expressing the target bradykinin receptor (e.g., CHO-hB2R).

-

Radioligand (e.g., [³H]bradykinin).

-

Test compound (non-peptide antagonist).

-

Unlabeled bradykinin (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the membrane preparation. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled bradykinin).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event for both B1 and B2 receptors.[16][17]

Objective: To determine the functional potency (IC50) of a non-peptide bradykinin antagonist.

Materials:

-

Cells expressing the target bradykinin receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Bradykinin or a selective B1 agonist (e.g., des-Arg⁹-kallidin).

-

Test compound (non-peptide antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye loading solution in the dark at 37°C for 30-60 minutes.

-

Compound Addition: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, and then inject the agonist (bradykinin or B1 agonist) into each well. Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.

-

Data Analysis: Determine the peak fluorescence response or the area under the curve for each well. Plot the response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Models of Inflammation and Pain

Evaluating the efficacy of non-peptide bradykinin antagonists in relevant animal models is a critical step in their development.

Objective: To assess the anti-inflammatory and analgesic effects of a test compound in vivo.

Common Models:

-

Carrageenan-Induced Paw Edema (Rat): This is a widely used model of acute inflammation. Carrageenan is injected into the rat paw, inducing edema that can be measured over time. The ability of an orally or systemically administered antagonist to reduce this swelling is a measure of its anti-inflammatory activity.[13]

-

Kaolin-Induced Writhing (Mouse): This model assesses visceral pain. Intraperitoneal injection of kaolin induces a characteristic writhing response in mice. The reduction in the number of writhes following administration of an antagonist indicates its analgesic potential.[13]

-

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia (Rat): Injection of FCA into the paw induces a chronic inflammatory state with associated mechanical and thermal hyperalgesia (increased sensitivity to pain). This model is useful for evaluating the efficacy of antagonists in persistent pain conditions.[11]

General Procedure:

-

Acclimatization: Acclimate the animals to the experimental conditions.

-

Baseline Measurements: Take baseline measurements of the relevant parameter (e.g., paw volume, pain threshold).

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).

-

Induction of Inflammation/Pain: Induce the inflammatory or pain response using the appropriate stimulus (e.g., carrageenan, kaolin, FCA).

-

Post-Treatment Measurements: Measure the inflammatory or pain parameters at various time points after induction.

-

Data Analysis: Compare the responses in the compound-treated groups to the vehicle-treated control group to determine the efficacy of the antagonist.

Signaling Pathways and Development Workflow

Visualizing the complex biological processes and the drug development pipeline is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the bradykinin receptor signaling pathways and a general experimental workflow for the development of non-peptide antagonists.

Caption: Bradykinin B1 Receptor Signaling Pathway.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Caption: General Experimental Workflow for Non-Peptide Bradykinin Antagonist Development.

Conclusion and Future Directions

The discovery and development of non-peptide bradykinin antagonists represent a significant advancement in the pursuit of novel therapeutics for inflammatory diseases, pain, and other bradykinin-mediated disorders. The transition from peptide-based to small molecule antagonists has overcome critical pharmacokinetic hurdles, paving the way for orally available drugs with improved stability and selectivity. The ongoing clinical development of compounds like deucrictibant for HAE underscores the tangible progress in this field.[18][19]

Future research will likely focus on the development of antagonists with even greater selectivity for B1 or B2 receptors, as well as compounds with tailored pharmacokinetic profiles for specific indications. The exploration of novel chemical scaffolds and the application of structure-based drug design will continue to drive innovation. Furthermore, a deeper understanding of the nuanced roles of B1 and B2 receptors in various disease states will open up new therapeutic avenues for this promising class of drugs. The journey from initial discovery to clinical application is a testament to the power of medicinal chemistry and pharmacology in addressing unmet medical needs.

References

- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-peptide antagonists and agonists of the bradykinin B(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]

- 6. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]

- 7. Peptide and non-peptide bradykinin receptor antagonists: role in allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharvaris is developing a bradykinin B2 receptor antagonist for the treatment of hereditary angioedema [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonpeptide bradykinin B2 receptor antagonists: conversion of rodent-selective bradyzide analogues into potent, orally-active human bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nonpeptide antagonists for kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pharvaris.com [pharvaris.com]

- 19. pharvaris.com [pharvaris.com]

Bradykinin B1 and B2 Receptors in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The kallikrein-kinin system, and specifically its bioactive peptide bradykinin, has emerged as a key player in the pathophysiology of this condition. Bradykinin exerts its effects through the activation of two distinct G protein-coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R). While both receptors contribute to pain signaling, their distinct temporal expression patterns and downstream signaling cascades present a nuanced picture of their roles in the initiation and maintenance of neuropathic pain. This technical guide provides an in-depth exploration of the differential functions of bradykinin B1 and B2 receptors in neuropathic pain, offering a comprehensive resource for researchers and drug development professionals. We delve into their molecular signaling pathways, summarize key quantitative data from preclinical models, and provide detailed experimental protocols for their investigation.

Distinct Roles of B1 and B2 Receptors in Neuropathic Pain

The differential involvement of B1 and B2 receptors in neuropathic pain is largely dictated by their expression patterns following nerve injury.

Bradykinin B2 Receptor (B2R): The Initiator of Acute Nociception

The B2 receptor is constitutively expressed in various tissues, including sensory neurons of the dorsal root ganglia (DRG).[1] It is the primary mediator of the acute physiological effects of bradykinin, including pain and inflammation.[1] In the context of neuropathic pain, the B2R is implicated in the initial phase following nerve injury. Activation of B2R on nociceptors leads to immediate depolarization, action potential firing, and the release of pro-inflammatory neuropeptides, contributing to peripheral sensitization. Studies have shown that B2R expression is upregulated in the ipsilateral DRG and spinal cord within the first few days following nerve injury models like chronic constriction injury (CCI).[2] Pharmacological blockade of B2R has been shown to be effective in attenuating pain behaviors in the early stages of neuropathic pain models.

Bradykinin B1 Receptor (B1R): A Key Player in Chronic Pain Maintenance

In contrast to the B2R, the B1 receptor is sparsely expressed in healthy tissues.[3] However, its expression is dramatically upregulated in response to tissue injury and inflammation, including peripheral nerve damage.[3] This induction is a hallmark of the transition from acute to chronic pain. The upregulation of B1R has been observed in DRG neurons, Schwann cells, and immune cells in various neuropathic pain models.[3] The temporal expression pattern of B1R is delayed compared to B2R, with significant increases observed several days to weeks after the initial injury, coinciding with the maintenance phase of neuropathic pain. Consequently, antagonists targeting the B1R have shown efficacy in alleviating established mechanical allodynia and thermal hyperalgesia in preclinical models.[2][3]

Signaling Pathways of B1 and B2 Receptors in Sensory Neurons

Both B1 and B2 receptors are G protein-coupled receptors that primarily signal through the Gαq pathway, leading to the activation of phospholipase C (PLC). However, subtle differences in their signaling cascades and downstream effectors contribute to their distinct roles in neuropathic pain.

B2 Receptor Signaling Pathway

Upon binding bradykinin, the B2 receptor activates Gαq, which in turn stimulates PLCβ. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), particularly the ε and δ isoforms. Activated PKC can then phosphorylate and sensitize various ion channels involved in nociception, most notably the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) channels. This sensitization lowers the threshold for activation of these channels by thermal and chemical stimuli, leading to hyperalgesia and allodynia.

B1 Receptor Signaling Pathway

Similar to the B2R, the B1R also couples to Gαq and activates the PLC-IP3-DAG-PKC cascade. However, the sustained nature of B1R signaling, due to its resistance to desensitization, leads to prolonged activation of this pathway. This chronic activation is thought to be a key contributor to the maintenance of neuropathic pain. Furthermore, B1R signaling has been linked to the activation of mitogen-activated protein kinases (MAPKs), such as p38 and ERK, which can lead to changes in gene expression and contribute to the long-term neuronal plasticity associated with chronic pain.

Quantitative Data Summary

The following tables summarize quantitative data on the expression and pharmacology of B1 and B2 receptors in rodent models of neuropathic pain.

Table 1: Upregulation of B1 and B2 Receptor mRNA in Dorsal Root Ganglia (DRG) following Nerve Injury

| Receptor | Animal Model | Time Post-Injury | Fold Change (vs. Contralateral/Sham) | Reference |

| B1R mRNA | Rat CCI | 14 days | Increased | [2] |

| B2R mRNA | Rat CCI | 48 hours | Increased | [2] |

| B1R mRNA | Rat Partial Sciatic Nerve Ligation | 14 days | Upregulated in ipsilateral paw, sciatic nerve, and spinal cord | [3] |

Table 2: Changes in B1 and B2 Receptor Binding Sites in Neuropathic Pain Models

| Receptor | Tissue | Animal Model | Time Post-Injury | Change in Binding Sites (vs. Contralateral/Sham) | Reference |

| B1R | Spinal Cord (Superficial Laminae) | Rat Partial Sciatic Nerve Ligation | 2 and 14 days | Increased (ipsi- and contralateral) | [2] |

| B1R | DRG | Rat Partial Sciatic Nerve Ligation | 2 days | Increased (ipsilateral) | [2] |

| B1R | DRG | Rat Partial Sciatic Nerve Ligation | 14 days | Increased (ipsi- and contralateral) | [2] |

| B2R | Spinal Cord (Superficial Laminae) | Rat Partial Sciatic Nerve Ligation | 2 days | Increased (ipsilateral) | [2] |

| B2R | Spinal Cord (Superficial Laminae) | Rat Partial Sciatic Nerve Ligation | 14 days | Increased (ipsi- and contralateral) | [2] |

| B2R | DRG | Rat Partial Sciatic Nerve Ligation | 2 days | Increased (ipsilateral) | [2] |

| B2R | DRG | Rat Partial Sciatic Nerve Ligation | 14 days | Increased (ipsi- and contralateral) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of bradykinin receptors in neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This widely used model induces peripheral nerve injury and subsequent neuropathic pain behaviors.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps, scissors)

-

4-0 chromic gut sutures

-

Suture for muscle and skin closure

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave and sterilize the skin over the lateral aspect of the thigh.

-

Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve proximal to its trifurcation.

-

Tie four loose ligatures of 4-0 chromic gut around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.

-

Suture the muscle layer and close the skin incision.

-

Allow the animal to recover in a clean cage with free access to food and water.

-

Behavioral testing for mechanical allodynia and thermal hyperalgesia can typically begin 3-7 days post-surgery.

Assessment of Mechanical Allodynia using the Von Frey Test

This test measures the withdrawal threshold to a mechanical stimulus.

Materials:

-

Von Frey filaments of varying calibrated forces

-

Elevated mesh platform with individual animal enclosures

Procedure:

-

Acclimate the rats to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.

-

Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.

-

Apply the filament with enough pressure to cause it to bend and hold for 3-5 seconds.

-

A positive response is a sharp withdrawal of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament of increasing force is used. If there is a response, a filament of decreasing force is used.

-

The pattern of responses is used to calculate the 50% paw withdrawal threshold using a specific formula.

Immunofluorescence Staining of B1 and B2 Receptors in DRG Neurons

This technique allows for the visualization and localization of the receptors within the DRG.

Materials:

-

DRG tissue sections (cryosections or paraffin-embedded)

-

Primary antibodies against B1R and B2R

-

Fluorescently-labeled secondary antibodies

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Mounting medium with DAPI

Procedure:

-

Prepare DRG tissue sections on slides.

-

Permeabilize the sections with a detergent (e.g., 0.3% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (e.g., rabbit anti-B1R, mouse anti-B2R) diluted in blocking solution overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips with mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

Conclusion and Future Directions

The distinct temporal and functional roles of bradykinin B1 and B2 receptors in neuropathic pain offer a compelling rationale for the development of receptor-specific therapeutic strategies. While B2R antagonists may be beneficial in the acute phase following nerve injury, B1R antagonists hold significant promise for the treatment of established, chronic neuropathic pain. The detailed understanding of their signaling pathways provides a roadmap for identifying novel downstream targets for drug development.

Future research should focus on further elucidating the specific contributions of B1 and B2 receptors in different neuronal and non-neuronal cell types within the peripheral and central nervous systems. Moreover, the development of highly selective and bioavailable B1R antagonists for clinical use is a critical next step in translating these preclinical findings into effective therapies for patients suffering from neuropathic pain. The experimental protocols and quantitative data presented in this guide provide a solid foundation for advancing these research endeavors.

References

- 1. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Role of Bradykinin Signaling in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kallikrein-kinin system, and its principal effector peptide bradykinin, have emerged as significant modulators of the tumor microenvironment. Initially recognized for their roles in inflammation and vascular regulation, bradykinin and its signaling pathways are now increasingly implicated in the fundamental processes of cancer progression, including cell proliferation, migration, and invasion. This technical guide provides an in-depth exploration of the molecular mechanisms by which bradykinin signaling exerts its pro-proliferative effects across a spectrum of human cancers. We will dissect the key signaling cascades initiated by the activation of bradykinin B1 and B2 receptors, present quantitative data on cellular proliferation, and detail the experimental protocols utilized in this field of research. Furthermore, this guide offers visual representations of these complex biological processes through detailed signaling pathway diagrams and experimental workflows, providing a comprehensive resource for researchers and professionals in oncology drug development.

Introduction: The Kallikrein-Kinin System and Cancer

The kallikrein-kinin system (KKS) is an enzymatic cascade that results in the production of vasoactive peptides known as kinins, with bradykinin being the most prominent member.[1][2] Bradykinin exerts its biological effects through the activation of two G protein-coupled receptors (GPCRs): the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[3][4] While the KKS is integral to physiological processes such as inflammation, blood pressure regulation, and pain, a growing body of evidence highlights its dysregulation in various pathologies, including cancer.[1][2][5] In the context of oncology, components of the KKS are often found to be aberrantly expressed in tumor tissues, contributing to a microenvironment that fosters cancer cell growth and metastasis.[6]

Bradykinin signaling has been shown to directly impact cancer cell proliferation in a multitude of malignancies, including but not limited to cervical, breast, prostate, lung, and renal cancers, as well as gliomas.[3][7][8][9][10][11] The activation of B1R and B2R by bradykinin initiates a cascade of intracellular signaling events that converge on key regulators of the cell cycle and cell survival. This guide will provide a detailed examination of these pathways and the experimental evidence that underpins our current understanding of the role of bradykinin in cancer cell proliferation.

Bradykinin Receptor Signaling in Cancer Proliferation

The pro-proliferative effects of bradykinin are predominantly mediated through the B1 and B2 receptors, which, upon activation, couple to various G proteins to initiate downstream signaling cascades. The specific pathway activated can depend on the cancer type, the receptor subtype expressed, and the cellular context.

The B2 Receptor-Mediated Proliferation

The B2 receptor is the primary receptor for bradykinin and is constitutively expressed in many cell types.[4] Its activation is linked to the stimulation of several key signaling pathways that drive cell proliferation.

In cervical cancer , bradykinin has been shown to promote cell proliferation, migration, and invasion by binding to the B2R and activating the STAT3 signaling pathway.[3][12] This leads to the upregulation of downstream targets such as MMP2 and MMP9, which are crucial for invasion, and the downregulation of the pro-apoptotic protein cleaved caspase-9.[3] The B2R antagonist HOE140 has been shown to reverse these effects.[3][12]

In breast cancer , bradykinin stimulates the proliferation of both normal and cancerous epithelial cells, an effect that is also blocked by B2R inhibitors.[7][13] The signaling cascade involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of various protein kinase C (PKC) isoforms.[7] This ultimately results in the phosphorylation of extracellular-regulated kinases 1 and 2 (ERK1/2) and the expression of the c-Fos protein, both of which are critical for cell cycle progression.[7] The mitogenic signaling of bradykinin in breast cancer cells appears to be mediated specifically by the PKC-delta isozyme.[7]

In renal cell carcinoma , bradykinin acting through the B2R induces an approximately 40% increase in the proliferation of A498 cells.[9] This effect is dependent on the activation of the Na+/H+ exchanger (NHE) and the subsequent phosphorylation of ERK.[9]

The B1 Receptor-Mediated Proliferation

The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation, tissue injury, and in various cancers.[4][5] Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, also contributes significantly to cancer cell proliferation.

In prostate cancer , specifically in DU145 cells, agonists of the B1R, but not the B2R, have been shown to enhance cell proliferation and migration.[8][14] This effect was significantly induced at agonist concentrations of 10 and 50 nM and could be abrogated by a B1R antagonist.[8]

In estrogen-sensitive breast cancer cells , stimulation of the B1R triggers cell proliferation at nanomolar concentrations.[15] This proliferative effect is dependent on the activity of the epidermal growth factor receptor (EGFR) and the subsequent phosphorylation of ERK1/2, highlighting a potential crosstalk between the B1R and EGFR signaling pathways.[15]

Quantitative Data on Bradykinin-Induced Cancer Cell Proliferation

The following tables summarize the quantitative effects of bradykinin signaling on cancer cell proliferation as reported in the cited literature.

| Cancer Type | Cell Line | Bradykinin Receptor | Agonist/Antagonist | Concentration | Proliferation Effect | Reference |

| Breast Cancer | Primary Culture | B2R | Bradykinin | Not Specified | Up to 2-fold increase | [7] |

| Prostate Cancer | DU145 | B1R | B1R Agonist | 10 nM | Significant increase | [8] |

| Renal Cell Carcinoma | A498 | B2R | Bradykinin | 100 nM | ~40% increase | [9] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the role of bradykinin signaling in cancer cell proliferation.

Cell Proliferation Assays

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of bradykinin receptor agonists or antagonists for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

BrdU (Bromodeoxyuridine) Incorporation Assay:

-

Principle: This assay measures DNA synthesis, a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells and can be detected using a specific anti-BrdU antibody.

-

Protocol:

-

Culture cells in a 96-well plate and treat with experimental compounds as described for the MTT assay.

-

Add BrdU to the culture medium and incubate for a defined period to allow for its incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA to allow for antibody access.

-

Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme into a colored product.

-

Measure the absorbance using a microplate reader.[9]

-

Western Blotting for Signaling Protein Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This technique is crucial for analyzing the activation (e.g., phosphorylation) of signaling proteins like ERK, STAT3, and PKC.

-

Protocol:

-

Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk, bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK, anti-STAT3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[3][4]

-

Transwell Migration and Invasion Assays

-

Principle: These assays are used to assess the migratory and invasive potential of cancer cells in response to chemoattractants like bradykinin.

-

Protocol:

-

Use a Transwell chamber with a porous membrane (for migration) or a membrane coated with a basement membrane extract like Matrigel (for invasion).

-

Place a chemoattractant (e.g., bradykinin) in the lower chamber.

-

Seed the cancer cells in the upper chamber in serum-free medium.

-

Incubate for a specific period (e.g., 24 hours) to allow the cells to migrate or invade through the membrane towards the chemoattractant.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Visualizing Bradykinin Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway Diagrams

Caption: Bradykinin B2 Receptor Signaling Pathway in Cancer Cell Proliferation.

Caption: Bradykinin B1 Receptor Signaling via EGFR Crosstalk.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Investigating Bradykinin's Role in Cancer.

Conclusion and Future Directions

The evidence presented in this guide strongly supports a significant role for bradykinin signaling in promoting cancer cell proliferation across various malignancies. Both B1 and B2 receptors, through distinct and overlapping signaling pathways, contribute to the mitogenic effects of bradykinin. The elucidation of these pathways has not only advanced our fundamental understanding of cancer biology but has also unveiled novel therapeutic targets.

The development of specific antagonists for bradykinin receptors holds promise as a potential anti-cancer strategy.[3][17] Indeed, bradykinin antagonists have shown anti-tumor activity in preclinical models.[8][10] Future research should continue to explore the intricate crosstalk between bradykinin signaling and other key oncogenic pathways, such as those driven by growth factor receptors. Furthermore, a deeper investigation into the differential roles of B1 and B2 receptors in various cancer subtypes will be crucial for the development of targeted and effective therapies. The use of more complex in vivo models will also be essential to validate the findings from in vitro studies and to assess the therapeutic potential of targeting the kallikrein-kinin system in a more physiologically relevant context. This in-depth understanding will be instrumental for drug development professionals in designing novel and effective treatments for a range of cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin promotes proliferation, migration, and invasion of cervical cancer cells through STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway | MDPI [mdpi.com]

- 5. Kallikrein and kinin receptor expression in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajol.info [ajol.info]

- 9. The bradykinin B2 receptor induces multiple cellular responses leading to the proliferation of human renal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bradykinin antagonist dimer, CU201, inhibits the growth of human lung cancer cell lines by a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bradykinin increases resensitization of purinergic receptor signaling in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bradykinin promotes proliferation, migration, and invasion of cervical cancer cells through STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bradykinin stimulates cell proliferation through an extracellular-regulated kinase 1 and 2-dependent mechanism in breast cancer cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. B1 but not B2 bradykinin receptor agonists promote DU145 prostate cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchers.uss.cl [researchers.uss.cl]

- 16. jneurosci.org [jneurosci.org]

- 17. Bradykinin antagonists as new drugs for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

structural differences between first and second generation bradykinin antagonists

An In-depth Guide to the Structural Evolution of Bradykinin Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural differences between first and second-generation bradykinin antagonists. It covers their evolution, structure-activity relationships, and the impact of these changes on their pharmacological profiles.

Introduction to the Kallikrein-Kinin System

Bradykinin is a potent inflammatory mediator in the kallikrein-kinin system, involved in processes like vasodilation, pain, and inflammation.[1][2] It exerts its effects through two G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[3][4] The B2 receptor is constitutively expressed and mediates most of the acute effects of bradykinin, while the B1 receptor is typically upregulated during tissue injury and inflammation, contributing to chronic inflammatory states.[3][5] The development of antagonists for these receptors has been a key strategy for treating conditions driven by excessive bradykinin activity.[2][3]

Bradykinin B2 Receptor Antagonists: A Generational Leap

The development of B2 receptor antagonists has seen a clear progression from early peptide-based compounds to more stable and orally available non-peptide molecules.

First-Generation B2 Antagonists: Peptide Analogs

The first generation of B2 receptor antagonists were peptide derivatives of bradykinin itself.[6][7] A pivotal discovery was that replacing the proline residue at position 7 with a D-aromatic amino acid, such as D-Phenylalanine (D-Phe), could convert the agonist bradykinin into an antagonist.[6][8]

Core Structural Features:

-

Peptide Backbone: Based on the 9-amino acid sequence of bradykinin.

-

Key Modification: Substitution of Proline at position 7 (Pro⁷) with a D-aromatic amino acid (e.g., D-Phe).[3][6][8]

Limitations: Despite their importance in initial research, these first-generation antagonists had significant drawbacks that limited their clinical utility:

-

Low Affinity and Potency: They often required high concentrations to be effective.[7][9]

-

Partial Agonist Activity: Some compounds exhibited partial agonist effects, meaning they could weakly activate the receptor themselves.[10]

-

Rapid In Vivo Degradation: Being peptides, they were quickly broken down by peptidases in the body, leading to a short duration of action.[3][11]

-

Histamine Release: A significant side effect was the stimulation of histamine release from mast cells, which is not mediated by B1 or B2 receptors and complicated their therapeutic use.[12]

-

Poor Oral Bioavailability: Their peptide nature meant they could not be administered orally.[11]

Second-Generation B2 Antagonists: Enhanced Peptides and Peptidomimetics

The second generation aimed to overcome the limitations of the first. This era was marked by the development of highly potent and stable peptide antagonists, with Icatibant (also known as HOE 140) being the quintessential example.[3][10]

Core Structural Advancements:

-

Incorporation of Non-natural Amino Acids: To increase resistance to enzymatic degradation and improve receptor binding, unnatural and sterically hindered amino acids were incorporated.[7][13] Icatibant, a synthetic decapeptide, includes several nonproteinogenic amino acids in its structure.[13][14]

-

Conformational Rigidity: Modifications were made to lock the peptide into a bioactive conformation, often mimicking a β-turn at the C-terminus, which is believed to be important for receptor binding.[7] Examples include the use of D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carbonyl) and Oic (octahydroindole-2-carbonyl).[7][10]

-

N-terminal Modifications: Changes at the N-terminus, such as the addition of a D-Arg residue and acetylation, helped to improve affinity and reduce residual agonist activity.[8]

These structural changes resulted in antagonists like Icatibant, which is a potent, selective, and specific B2 receptor antagonist with a longer duration of action and improved stability.[10][13] It is clinically approved for the treatment of hereditary angioedema (HAE).[15][16]

Third-Generation B2 Antagonists: The Rise of Non-Peptides

The quest for orally bioavailable antagonists led to the development of small molecule, non-peptide B2 receptor antagonists.[6][17] These compounds represent a significant departure from the bradykinin peptide backbone.

Core Structural Features:

-

Diverse Scaffolds: This generation includes a wide range of chemical structures, such as quinoline derivatives (e.g., FR-173657), imidazo[1,2-a]pyridines, and others.[17][18][19]

-

Mimicking Key Interactions: These small molecules are designed to mimic the key binding interactions of the peptide ligands. For instance, some feature a hydrogen bond accepting functionality designed to interact with the Asn-107 residue of the B2 receptor.[18][20]

Advantages:

-

Oral Bioavailability: The primary advantage is the potential for oral administration.[6][18]

-

Improved Pharmacokinetics: Generally, small molecules have better stability and pharmacokinetic profiles compared to peptides.[21]

-

Novel Scaffolds: The development of these compounds has opened up new avenues for structure-activity relationship (SAR) studies and further optimization.[18]

Bradykinin B1 Receptor Antagonists: A Parallel Evolution

The development of B1 antagonists has followed a similar, albeit more recent, trajectory from peptide to non-peptide structures.

First-Generation B1 Antagonists: Peptide-Based

Early B1 antagonists were also peptide-based, typically derived from the B1 agonist des-Arg⁹-bradykinin.

-

Key Compounds: Potent antagonists were developed, such as AcLys-[D-betaNal⁷, Ile⁸]desArg⁹-bradykinin (R 715) and Lys-Lys-[Hyp³, Cpg⁵, D-Tic⁷,Cpg⁸]desArg⁹-bradykinin (B 9958).[10] These compounds showed high potency and selectivity with little residual agonist activity.[10]

Second-Generation B1 Antagonists: Non-Peptide Scaffolds

Significant progress has been made in identifying potent, non-peptide B1 antagonists, which are seen as promising therapeutics for chronic pain and inflammation.[22][23]

-

Structural Features: Medicinal chemistry efforts have led to various non-peptide scaffolds. For example, SAR studies on 2,3-diaminopyridine and cyclopropanecarboxamide series have yielded compounds with dramatically improved affinity and better pharmacokinetic profiles.[21][24]

-

Key Modifications: Studies have shown that replacing phenyl rings with heterocyclic rings (like piperidine or pyridine) or carbocyclic rings (like cyclohexyl) can significantly enhance receptor affinity and improve properties like CNS penetration.[21][24]

Quantitative Data Summary

The binding affinity (Ki) is a critical measure of an antagonist's potency, with lower values indicating higher affinity. The following tables summarize representative data for different generations of antagonists.

Table 1: Binding Affinity (Ki) of Selected B2 Receptor Antagonists

| Compound | Generation | Type | Target | Ki (nM) | Reference |

|---|---|---|---|---|---|

| NPC 567 | First | Peptide | Human B2 | 9.1 | [25] |

| Icatibant (HOE 140) | Second | Peptide | Human B2 | ~0.1 - 1.0 | [10][26] |

| FR173657 | Third | Non-Peptide | Human B2 | ~2.6 | [26] |

| JSM10292 | Third | Non-Peptide | Human B2 | Potent (sub-nM) |[18][20] |

Table 2: Binding Affinity (Ki) of Selected B1 Receptor Antagonists

| Compound | Generation | Type | Target | Ki (nM) | Reference |

|---|---|---|---|---|---|

| [Leu⁹]des-Arg¹⁰-kallidin | First | Peptide | Human B1 | Potent | [27] |

| Compound A | Second | Non-Peptide | Human B1 | 0.016 |[27] |

Signaling Pathways

Both B1 and B2 receptors are GPCRs that primarily couple to Gαq/11 proteins.[4][28] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various downstream inflammatory responses.[28][29][30]

References

- 1. researchgate.net [researchgate.net]

- 2. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies of bradykinin and related peptides. B2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural bradykinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationships for bradykinin antagonists on the inhibition of cytokine release and the release of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Icatibant - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]

- 17. Non-peptide antagonists and agonists of the bradykinin B(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel small molecule bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Bradykinin B1 antagonists: biphenyl SAR studies in the cyclopropanecarboxamide series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What are the therapeutic applications for B1 receptor antagonists? [synapse.patsnap.com]

- 24. Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 26. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Bradykinin Receptor Subtypes and Their Endogenous Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kallikrein-kinin system plays a pivotal role in a myriad of physiological and pathophysiological processes, including inflammation, blood pressure regulation, and pain signaling.[1] The principal effectors of this system are the kinins, a group of endogenous peptides that exert their effects through the activation of two specific G protein-coupled receptors (GPCRs): the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R).[2][3][4] A comprehensive understanding of these receptors and their endogenous ligands is paramount for the development of novel therapeutics targeting a wide range of inflammatory and painful conditions.[1][5] This guide provides a detailed overview of the bradykinin receptor subtypes, their endogenous ligands, signaling pathways, and the experimental methodologies used for their characterization.

Bradykinin Receptor Subtypes

The bradykinin receptor family consists of two distinct subtypes, B1 and B2, which differ in their expression patterns, regulation, and ligand specificities.[2][3]

-

Bradykinin B1 Receptor (B1R): The B1R is not constitutively expressed in most tissues under normal physiological conditions.[5][6] Its expression is induced by tissue injury, inflammatory cytokines, and endotoxins, making it a key player in chronic inflammatory states and persistent pain.[5][6][7] The inducible nature of the B1R makes it an attractive therapeutic target for chronic inflammatory diseases.[5][8]

-

Bradykinin B2 Receptor (B2R): In contrast to the B1R, the B2R is ubiquitously and constitutively expressed in a wide variety of healthy tissues.[2][9] It is responsible for mediating the majority of the acute physiological and pathological effects of bradykinin, such as vasodilation, increased vascular permeability, and the sensation of pain.[7][9][10]

Endogenous Ligands

The biological effects of the bradykinin receptors are elicited by a family of small, endogenously produced peptides known as kinins.

-

Bradykinin (BK): A nonapeptide that serves as the principal and most potent endogenous ligand for the B2 receptor.[11][12] It is generated from its precursor, high-molecular-weight kininogen (HMWK), by the action of plasma kallikrein.[7]

-

Kallidin (Lys-BK): A decapeptide that also primarily acts on the B2 receptor.[9][13] It is produced from low-molecular-weight kininogen (LMWK) by tissue kallikrein.[14][15]

-

des-Arg⁹-Bradykinin (des-Arg⁹-BK): This octapeptide is a metabolite of bradykinin, formed by the action of carboxypeptidases.[7][16] It is the primary and highly selective endogenous agonist for the B1 receptor.[16][17]

-

Lys-des-Arg⁹-Bradykinin: Similar to des-Arg⁹-BK, this is the carboxypeptidase-derived metabolite of kallidin and is also a potent and selective agonist of the B1 receptor.[18][19][20]

Quantitative Ligand Binding and Functional Data

The affinity of endogenous ligands for bradykinin receptor subtypes is a critical determinant of their biological activity. The following tables summarize key quantitative data from various studies.

| Ligand | Receptor | Species | Assay Type | Affinity (Ki) | Reference |

| Lys-[Des-Arg9]Bradykinin | B1 | Human | Radioligand Binding | 0.12 nM | [18][19] |

| Lys-[Des-Arg9]Bradykinin | B1 | Mouse | Radioligand Binding | 1.7 nM | [18][19] |

| Lys-[Des-Arg9]Bradykinin | B1 | Rabbit | Radioligand Binding | 0.23 nM | [18][19] |

| [¹²⁵I]-Hoe 140 | B2 | Human | Radioligand Binding | 0.46 ± 0.08 nM (Kd) | [21] |

| Bradykinin | B2 | Human (recombinant) | Radioligand Binding | - | [22] |

| Kallidin | B2 | Human (recombinant) | Radioligand Binding | - | [22] |

| Ligand | Receptor | Cell Line | Assay Type | Potency (EC₅₀) | Reference |

| Bradykinin | B2 | HEK293 | Intracellular Ca²⁺ | 36.5 ± 8.0 nM | [23] |

| Bradykinin | B2 | HEK293 | ERK Phosphorylation | 9.8 ± 0.4 nM | [23] |

| Bradykinin | B2 | HiTSeeker BDKRB2 | Calcium Flux | 2.18 x 10⁻⁹ M | [24] |

| Bradykinin | B2 | HiTSeeker BDKRB2 | β-arrestin recruitment | 5.21 x 10⁻⁹ M | [24] |

Signaling Pathways

Both B1 and B2 receptors are G protein-coupled receptors that primarily signal through the Gαq/11 pathway.[2][10] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[25][26] This increase in intracellular calcium is a central event in bradykinin-mediated signaling, leading to a cascade of downstream cellular responses. The B2 receptor can also couple to Gαi, which inhibits adenylyl cyclase.[2][9]

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a ligand for the bradykinin receptors.[27]

1. Membrane Preparation:

- Culture cells expressing the bradykinin receptor of interest (e.g., HEK293 cells transfected with the B1R or B2R gene).

- Harvest cells and homogenize in ice-cold buffer.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed to pellet the cell membranes.

- Resuspend the membrane pellet in a suitable assay buffer.

2. Competition Binding Assay:

- In a multi-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled bradykinin receptor ligand (e.g., [³H]-Bradykinin), and varying concentrations of the unlabeled test compound.

- Incubate the plate to allow the binding to reach equilibrium.

- Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

3. Data Analysis:

- Measure the radioactivity retained on the filters using a scintillation counter.

- Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

- Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Membrane_Prep" [label="1. Membrane Preparation\n(from receptor-expressing cells)"];

"Assay_Setup" [label="2. Assay Setup\n(Membranes + Radioligand + Competitor)"];

"Incubation" [label="3. Incubation to Equilibrium"];

"Filtration" [label="4. Filtration\n(Separate bound/unbound)"];

"Counting" [label="5. Scintillation Counting"];

"Data_Analysis" [label="6. Data Analysis\n(IC₅₀ and Ki determination)"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Membrane_Prep";

"Membrane_Prep" -> "Assay_Setup";

"Assay_Setup" -> "Incubation";

"Incubation" -> "Filtration";

"Filtration" -> "Counting";

"Counting" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Caption: Radioligand Binding Assay Workflow.

Calcium Imaging Assay

This protocol measures the agonist-induced increase in intracellular calcium concentration, a hallmark of B1 and B2 receptor activation.[26][27]

1. Cell Preparation and Dye Loading:

- Plate cells expressing the bradykinin receptor of interest in a multi-well plate suitable for fluorescence imaging.

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing buffer.

- Wash the cells to remove excess extracellular dye.

2. Compound Addition and Fluorescence Measurement:

- Place the cell plate into a fluorescence plate reader or a microscope equipped for live-cell imaging.

- Establish a stable baseline fluorescence reading.

- Add the test compound (agonist or antagonist) to the wells.

- For antagonist screening, pre-incubate the cells with the antagonist before adding a known agonist.

- Record the changes in fluorescence intensity over time.

3. Data Analysis:

- Calculate the change in fluorescence intensity relative to the baseline.

- For agonists, plot the response as a function of concentration to determine the EC₅₀ value.

- For antagonists, plot the inhibition of the agonist response as a function of antagonist concentration to determine the IC₅₀ value.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Plating" [label="1. Cell Plating\n(receptor-expressing cells)"];

"Dye_Loading" [label="2. Calcium Dye Loading\n(e.g., Fluo-4 AM)"];

"Compound_Addition" [label="3. Compound Addition\n(Agonist/Antagonist)"];

"Fluorescence_Measurement" [label="4. Fluorescence Measurement\n(Plate Reader / Microscope)"];

"Data_Analysis" [label="5. Data Analysis\n(EC₅₀ / IC₅₀ determination)"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Plating";

"Cell_Plating" -> "Dye_Loading";

"Dye_Loading" -> "Compound_Addition";

"Compound_Addition" -> "Fluorescence_Measurement";

"Fluorescence_Measurement" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Caption: Calcium Imaging Assay Workflow.

Conclusion

The bradykinin B1 and B2 receptors, along with their endogenous peptide ligands, constitute a complex and tightly regulated system that is integral to inflammation and pain. A thorough understanding of their molecular pharmacology, signaling mechanisms, and the methodologies for their study is essential for the rational design and development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals seeking to target this important signaling pathway. The continued exploration of the nuances of bradykinin receptor biology holds significant promise for the treatment of a wide array of human diseases.

References

- 1. Bradykinin receptor ligands: therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 3. Bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bradykinin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. Receptors for bradykinin and kallidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kallikrein activates bradykinin B2 receptors in absence of kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kallikrein activates bradykinin B2 receptors in the absence of kininogen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Des-Arg<sup>9</sup>-Bradykinin › PeptaNova [peptanova.de]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of the bradykinin receptor in the human nasal airway using the binding of [125I]-Hoe 140 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. innoprot.com [innoprot.com]

- 25. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

A Technical Guide to the Downstream Signaling Pathways of Bradykinin B2 Receptor Activation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK) is a potent vasoactive nonapeptide that belongs to the kinin family of peptides. It plays a crucial role in a wide array of physiological and pathophysiological processes, including inflammation, pain perception, vasodilation, smooth muscle contraction, and vascular permeability.[1][2] The majority of its biological effects are mediated through the activation of the Bradykinin B2 Receptor (B2R), a ubiquitously expressed G protein-coupled receptor (GPCR).[1][3] Upon binding of bradykinin, the B2R undergoes a conformational change, enabling it to couple with and activate various intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events that are highly context- and cell-type-dependent. Understanding these intricate signaling networks is paramount for the development of therapeutic agents targeting conditions where B2R signaling is dysregulated, such as chronic pain, inflammatory disorders, and certain cancers.[1] This technical guide provides an in-depth overview of the core downstream signaling pathways initiated by B2R activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Cassettes Activated by the B2 Receptor

The B2R is a pleiotropic receptor, primarily coupling to the Gαq/11 and Gαi families of G proteins to orchestrate its diverse cellular effects.[1][3][4] Activation of these G proteins triggers several major signaling axes, which can operate independently, in parallel, or in a coordinated manner to produce a specific physiological response.

The Gαq/11 - Phospholipase C (PLC) Pathway

The canonical and most well-characterized pathway initiated by B2R activation is mediated by the Gαq/11 protein.[5]

-

PLC Activation: Upon bradykinin binding, the B2R activates Gαq/11, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][5]

-

Second Messenger Generation: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the rapid release of stored calcium (Ca2+) into the cytoplasm.[5][6] This transient increase in intracellular Ca2+ is a key signaling hub.

-

PKC Activation: Concurrently, the lipophilic DAG remains in the plasma membrane, where it, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family, particularly conventional isoforms like PKCα and novel isoforms like PKCε.[7][8][9]

The Mitogen-Activated Protein Kinase (MAPK) Cascade

B2R activation is a potent stimulus for the MAPK/ERK (Extracellular signal-regulated kinase) pathway, which is central to regulating gene expression, cell proliferation, and migration.[2][7] In some cellular contexts, such as COS-7 cells, B2R employs a dual signaling mechanism to activate MAPK.[7][8]

-

PKC-Dependent Arm: DAG-activated PKC isoforms (α and ε) can phosphorylate and activate components of the MAPK cascade, notably Raf-1.[8]

-

Receptor Tyrosine Kinase (RTK) Transactivation Arm: B2R can also induce the tyrosine phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) in a ligand-independent manner, a process known as transactivation.[7][10] This EGFR activation then proceeds through the canonical Grb2/Sos/Ras pathway to activate Raf-1.[7][8] In endothelial cells, a similar transactivation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) has been observed, also leading to ERK1/2 activation.[11][12]

These two independent pathways initiated by B2R converge at the level of Raf kinase, leading to robust and sustained activation of the downstream MEK-ERK module.[8]

The Phospholipase A2 (PLA2) and Prostaglandin Synthesis Pathway

B2R signaling is intimately linked to inflammation, partly through the production of arachidonic acid metabolites.

-

cPLA2 Activation: B2R activation, often through the Gαq/PLC pathway, leads to the activation of cytosolic Phospholipase A2 (cPLA2).[5][9] The increase in intracellular Ca2+ promotes the translocation of cPLA2 to the cell membrane, while phosphorylation by kinases (like MAPK or PKC) enhances its enzymatic activity.[5]

-

Arachidonic Acid Release: Activated cPLA2 cleaves membrane phospholipids to release arachidonic acid (AA).[5]

-

Prostaglandin Synthesis: Free AA is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins, which are potent inflammatory mediators.[1][5]

The Endothelial Nitric Oxide Synthase (eNOS) Pathway

Bradykinin is a powerful vasodilator, an effect largely mediated by the production of nitric oxide (NO) in endothelial cells.[4][13]

-

Ca2+/Calmodulin Activation: The rise in intracellular Ca2+ following B2R-Gαq-PLC activation is a critical step.[5]

-

eNOS Stimulation: Calcium ions bind to the protein calmodulin. The Ca2+/calmodulin complex then binds to and activates endothelial nitric oxide synthase (eNOS).[5]

-

NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[14] NO, a gaseous signaling molecule, then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[4] B2R-mediated eNOS activation results in a transient (~5 minute) release of NO.[4]

The RhoA Pathway

B2R signaling can also engage the Rho family of small GTPases, particularly RhoA, which is a key regulator of the actin cytoskeleton.

-

Rho-GEF Activation: B2R activation, likely through G protein intermediates, activates a Rho Guanine Nucleotide Exchange Factor (Rho-GEF).

-

RhoA Activation: The Rho-GEF facilitates the exchange of GDP for GTP on RhoA, converting it to its active state.[15]

-

Downstream Effects: Active RhoA then engages downstream effectors like Rho-associated kinase (ROCK). The RhoA/ROCK pathway is involved in B2R-mediated neurite outgrowth and the regulation of endothelial barrier permeability through the formation of stress fibers.[1][16]

Quantitative Data Summary

The following table summarizes quantitative data related to B2R signaling from cited literature.

| Parameter | Value | Cell Type | Assay | Reference |

| EC₅₀ for p-ERK Activation | 0.03 nM | U87-MG Astrocytoma | Western Blot | [17] |

| EC₅₀ for p-p38 MAPK Activation | 0.3 nM | U87-MG Astrocytoma | Western Blot | [17] |

| EC₅₀ for p-JNK Activation | 0.3 nM | U87-MG Astrocytoma | Western Blot | [17] |

| Duration of NO Output | ~ 5 minutes | Endothelial Cells | Chemiluminescence | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of B2R signaling. Below are protocols for key experiments.

Protocol 1: MAPK/ERK Activation Assay via Western Blot

This protocol detects the activation of ERK by identifying its phosphorylation state.[18][19]

-

Principle: Cells are stimulated with bradykinin for various times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Phosphorylated ERK (p-ERK) is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme for chemiluminescent detection. Total ERK levels are also measured as a loading control.

-

Materials:

-

Cell culture reagents, 10-cm plates.

-

Bradykinin solution.

-

Ice-cold PBS.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., Rabbit anti-phospho-p44/42 MAPK, Rabbit anti-p44/42 MAPK).

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells (e.g., HUVEC, COS-7) on 10-cm plates and grow to 80-90% confluency.

-

Serum-starve cells for 4-6 hours prior to stimulation.

-

Treat cells with desired concentrations of bradykinin (e.g., 1 µM) for different time points (e.g., 0, 2, 5, 10, 30 min).

-

Immediately aspirate media, wash once with ice-cold PBS, and lyse cells on ice with Lysis Buffer.

-

Scrape cells, collect lysate, and clarify by centrifugation (14,000 x g for 15 min at 4°C).

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize samples and add SDS-PAGE loading buffer. Boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate with anti-p-ERK primary antibody overnight at 4°C.

-

Wash membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST. Apply ECL substrate and visualize bands using an imaging system.

-

To normalize, the blot can be stripped and re-probed with an antibody against total ERK.

-

-

Data Analysis: Quantify band intensities using densitometry software. Express p-ERK as a ratio of total ERK.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol provides an indirect measurement of NO production by quantifying its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[20][21]

-